![molecular formula C₇H₁₄N₂ B1145645 5-Methyloctahydropyrrolo[3,4-b]pyrrole CAS No. 948846-61-5](/img/structure/B1145645.png)

5-Methyloctahydropyrrolo[3,4-b]pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-9-4-6-2-3-8-7(6)5-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUDAUJQMXTXGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCNC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585551 | |

| Record name | 5-Methyloctahydropyrrolo[3,4-b]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132414-59-6 | |

| Record name | 5-Methyloctahydropyrrolo[3,4-b]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS 132414-59-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available technical information for 5-Methyloctahydropyrrolo[3,4-b]pyrrole is limited. This document summarizes the accessible data and provides a general overview of the relevance of the pyrrole scaffold in medicinal chemistry.

Core Compound Properties

This compound is a heterocyclic organic compound. The available data, primarily from chemical suppliers, is summarized below.

| Property | Data | Reference |

| CAS Number | 132414-59-6 | [1][2] |

| Molecular Formula | C₇H₁₄N₂ | [1][2] |

| Molecular Weight | 126.20 g/mol | [1][3] |

| Synonyms | Octahydro-5-methylpyrrolo[3,4-b]pyrrole | [1] |

| Purity | ≥95% | [1] |

| Storage Conditions | Sealed in dry, 2-8℃ | [1] |

| Physical Form | Liquid | [4] |

Experimental Data and Protocols

A thorough search of scientific literature and patent databases did not yield specific experimental protocols for the synthesis, purification, or application of this compound. Chemical suppliers list it as a building block for research and development, suggesting its use in the synthesis of more complex molecules.[2][3]

The pyrrole ring is a fundamental component in medicinal chemistry, and various synthetic methods for pyrrole derivatives have been developed. These include classical methods like the Paal-Knorr synthesis and modern techniques involving microwave-assisted reactions or catalysis with metals like gold or niobium.[5][6][7] However, specific methodologies for the synthesis of the title compound are not publicly documented.

Biological Activity and Potential Applications

There is no specific biological activity or pharmacological data reported for this compound in the available literature. However, the broader class of pyrrole and its fused derivatives is of significant interest in drug discovery due to a wide range of biological activities.[8][9]

The pyrrole scaffold is a key structural element in numerous natural products and synthetic molecules with therapeutic applications.[9] Derivatives of the parent pyrrolo[3,4-b]pyridine and other related structures have been investigated for various medicinal purposes.[10][11]

General Biological Activities of Pyrrole Derivatives:

-

Anticancer: Pyrrole-containing compounds have shown potential in treating various cancers by targeting cellular components like microtubules or inducing apoptosis.[8][9][12]

-

Antimicrobial and Antifungal: Natural antibiotics such as pyrrolnitrin and other synthetic derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[8]

-

Anti-inflammatory: Certain pyrrole derivatives exhibit anti-inflammatory properties, making them potential candidates for treating conditions like rheumatoid arthritis.[8]

-

Antiviral: The pyrrole nucleus is a component of some antiviral compounds.[9]

-

Neurological Applications: Pyrrolo[3,4-c]pyridine derivatives have been studied for treating diseases of the nervous system.[10] Additionally, some pyrrole derivatives have been investigated as cholinesterase inhibitors for potential use in conditions like Alzheimer's disease.[13]

Given the prevalence of the octahydropyrrolo[3,4-b]pyrrole core in bioactive molecules, it is plausible that this compound serves as a scaffold or intermediate in the synthesis of novel therapeutic agents targeting these areas.

Logical Relationships and Workflows

Due to the absence of specific experimental or biological data for this compound, diagrams for signaling pathways or detailed experimental workflows cannot be generated. However, a generalized workflow for the utilization of a chemical building block like this in early-stage drug discovery is presented below.

Caption: Generalized workflow for utilizing a chemical building block in drug discovery.

Conclusion

While this compound (CAS 132414-59-6) is commercially available as a chemical intermediate, there is a significant lack of detailed public information regarding its synthesis, physicochemical properties beyond the basics, and biological activity. Its structural similarity to the core of many bioactive compounds suggests its potential as a valuable building block in medicinal chemistry and drug discovery programs. Researchers interested in this compound would likely need to perform initial exploratory synthesis and screening to uncover its potential applications.

References

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole | 132414-59-6 | HFA41459 [biosynth.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Pyrrole synthesis [organic-chemistry.org]

- 6. Microwave-induced Reactions for Pyrrole Synthesis | Scilit [scilit.com]

- 7. scielo.br [scielo.br]

- 8. nbinno.com [nbinno.com]

- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iris.unipa.it [iris.unipa.it]

- 13. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 5-Methyloctahydropyrrolo[3,4-b]pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyloctahydropyrrolo[3,4-b]pyrrole is a bicyclic heterocyclic amine. Its structural framework, consisting of two fused five-membered rings, is a common motif in various biologically active compounds. Understanding the physicochemical properties of this core structure is crucial for its potential applications in medicinal chemistry and drug development, as these properties significantly influence its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a summary of the available physicochemical data for this compound, outlines standard experimental protocols for their determination, and explores the biological context of related compounds.

Core Physicochemical Properties

Data Summary

The following table summarizes the computed physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂ | --INVALID-LINK--[1] |

| Molecular Weight | 126.20 g/mol | --INVALID-LINK--[1] |

| LogP (calculated) | -0.0901 | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 2 | --INVALID-LINK--[1] |

| Rotatable Bonds | 0 | --INVALID-LINK--[1] |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental methodologies that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a fundamental physical property used for identification and purity assessment.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solid compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: A melting point apparatus equipped with a heating block, a thermometer, and a magnifying lens for observation is used.

-

Procedure: The capillary tube containing the sample is placed in the heating block adjacent to the thermometer. The temperature is raised gradually, and the range at which the substance melts is recorded. A slow heating rate (1-2 °C per minute) is crucial for accurate determination.

-

Data Analysis: The melting point is reported as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.

References

An In-depth Technical Guide to 5-Methyloctahydropyrrolo[3,4-b]pyrrole: Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyloctahydropyrrolo[3,4-b]pyrrole is a bicyclic diamine with a core structure that is of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional scaffold provides a unique framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and key chemical properties of this compound. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide also incorporates information on closely related analogs and general synthetic principles for the octahydropyrrolo[3,4-b]pyrrole scaffold to provide a foundational understanding for researchers.

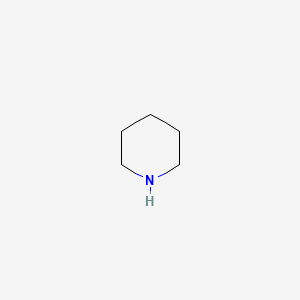

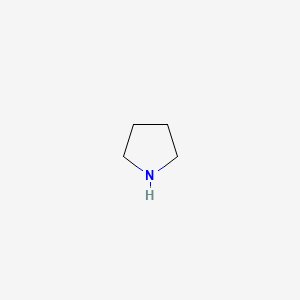

Molecular Structure and Properties

This compound is a saturated heterocyclic compound featuring two fused five-membered pyrrolidine rings. A methyl group is attached to one of the nitrogen atoms. The IUPAC name for the core structure is octahydropyrrolo[3,4-b]pyrrole. The numbering of the atoms in the ring system can vary, leading to different naming conventions for the methylated derivative. For the purpose of this guide, we will refer to it as this compound.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂ | ChemScene[1] |

| Molecular Weight | 126.20 g/mol | ChemScene[1] |

| CAS Number | 132414-59-6 | The Nest Group, Inc.[2], ChemScene[1] |

| SMILES | CN1CC2C(CCN2)C1 | ChemScene[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | ChemScene[1] |

| LogP | -0.0901 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 0 | ChemScene[1] |

Stereochemistry

The octahydropyrrolo[3,4-b]pyrrole core contains two bridgehead carbon atoms, which are chiral centers. This gives rise to stereoisomers. The relative configuration of the hydrogen atoms at these bridgehead carbons determines whether the ring fusion is cis or trans.

-

cis-isomer: The hydrogen atoms on the bridgehead carbons are on the same side of the bicyclic system.

-

trans-isomer: The hydrogen atoms on the bridgehead carbons are on opposite sides of the bicyclic system.

The specific stereoisomer, (3aS,6aS)-5-methyloctahydropyrrolo[3,4-b]pyrrole (CAS Number: 1176846-84-6), indicates a cis fusion of the two rings.[3][4] The stereochemistry of this molecule is crucial as it dictates the three-dimensional arrangement of the substituent groups, which in turn significantly influences its biological activity and interaction with target molecules.

Experimental Data (Predicted and Analog-Based)

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Predictive models can estimate the chemical shifts for ¹H and ¹³C NMR spectra. These predictions are based on the molecular structure and can aid in the identification and structural confirmation of the compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for the cis-Isomer

| Atom | Predicted Chemical Shift (ppm) |

| CH₃ | ~45 |

| CH₂ (adjacent to N-CH₃) | ~60 |

| CH (bridgehead) | ~65 |

| CH₂ (unsubstituted ring) | ~25 |

| CH₂ (adjacent to NH) | ~50 |

Table 4: Predicted ¹H NMR Chemical Shifts for the cis-Isomer

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH ₃ | ~2.3 | s |

| CH ₂ (adjacent to N-CH₃) | ~2.5 - 2.8 | m |

| CH (bridgehead) | ~3.0 - 3.3 | m |

| CH ₂ (unsubstituted ring) | ~1.6 - 1.9 | m |

| NH | Broad singlet |

Note: These are estimated values and actual experimental data may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for secondary and tertiary amines, as well as C-H stretching and bending vibrations.

Table 5: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| C-N Stretch (amine) | 1000 - 1250 | Medium |

| N-H Bend (secondary amine) | 1550 - 1650 | Medium |

Synthesis Strategies

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, the synthesis of the octahydropyrrolo[3,4-b]pyrrole scaffold is well-documented. A common approach involves a multicomponent reaction followed by cyclization. A generalized synthetic workflow is presented below.

A key strategy for constructing the pyrrolo[3,2-b]pyrrole core, which can be subsequently reduced, involves the multicomponent reaction of primary aromatic amines, aromatic aldehydes, and biacetyl, often catalyzed by iron(III) perchlorate.[5][6] Stereoselective synthesis to obtain specific isomers like the cis form often employs chiral auxiliaries or catalysts.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively identified for this compound in the available literature, the octahydropyrrolo[3,4-c]pyrrole scaffold (a structural isomer) has been explored as a negative allosteric modulator of the metabotropic glutamate receptor 1 (mGlu1).[6] This suggests that related bicyclic pyrrolidine structures can interact with G protein-coupled receptors (GPCRs).

Pyrrole and pyrrolidine analogs are known to exhibit a wide range of therapeutic potentials, including anticancer, anti-inflammatory, antiviral, and antitubercular activities.[7] For instance, some pyrrolo [2,3-b] pyrrole derivatives have shown hypolipidemic, antimicrobial, and antioxidant activity.[8]

Given the structural similarities to other biologically active molecules, it is plausible that this compound could be investigated for its activity on CNS targets or as a scaffold in the development of kinase inhibitors or other enzyme modulators. Further research is required to elucidate its specific biological functions.

Conclusion

This compound represents a fascinating and underexplored molecule with potential applications in drug discovery. Its rigid, stereochemically defined structure makes it an attractive scaffold for the design of novel therapeutic agents. While a comprehensive experimental dataset for this specific compound is currently lacking in the public domain, this guide provides a foundational understanding of its structure, stereochemistry, and potential properties based on available data for related compounds and predictive models. Further experimental investigation into the synthesis, characterization, and biological activity of this compound is warranted to fully unlock its potential in medicinal chemistry.

References

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. CAS#:1176846-84-6 | (3aS,6aS)-5-methyloctahydropyrrolo[3,4-b]pyrrole | Chemsrc [chemsrc.com]

- 4. chemscene.com [chemscene.com]

- 5. scielo.br [scielo.br]

- 6. Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Octahydropyrrolo[3,4-c]pyrrole Derivatives

Introduction

The octahydropyrrolo[3,4-b]pyrrole and its isomeric octahydropyrrolo[3,4-c]pyrrole scaffolds are bicyclic diamines that serve as important building blocks in medicinal chemistry. Their rigid, three-dimensional structures make them valuable as constrained diamine surrogates, particularly as isosteric replacements for piperazine rings in the design of novel therapeutic agents.[1] Derivatives of these cores have been investigated for a range of biological activities, including as modulators of G-protein coupled receptors and for their antimicrobial properties.[1][2][3] This guide provides a detailed overview of a representative synthesis and characterization of a functionalized octahydropyrrolo[3,4-c]pyrrole derivative.

Synthesis of Octahydropyrrolo[3,4-c]pyrrole Derivatives

A common and effective method for the synthesis of the octahydropyrrolo[3,4-c]pyrrole core is through a 1,3-dipolar cycloaddition reaction.[2] This approach involves the reaction of an azomethine ylide with a dipolarophile, such as an N-substituted maleimide.

General Synthetic Pathway

The synthesis can be conceptually broken down into the formation of the core bicyclic structure followed by further functionalization. A representative pathway is the reaction of an amino acid ester with an N-substituted maleimide to form the octahydropyrrolo[3,4-c]pyrrole skeleton.

Caption: General synthetic scheme for octahydropyrrolo[3,4-c]pyrrole derivatives.

Experimental Protocol: Synthesis of a Representative Octahydropyrrolo[3,4-c]pyrrole Derivative

This protocol is adapted from literature procedures for the synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives.[2]

Materials:

-

Methyl 2-(diphenylmethyleneamino)acetate

-

N-methylmaleimide

-

Anhydrous toluene

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-methylmaleimide (1.0 mmol) in anhydrous toluene (20 mL) is added methyl 2-(diphenylmethyleneamino)acetate (1.0 mmol).

-

The reaction mixture is heated to reflux and stirred for 24 hours under an inert atmosphere.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Fractions containing the desired product are combined and the solvent is evaporated to afford the purified octahydropyrrolo[3,4-c]pyrrole derivative.

Caption: Workflow for the synthesis and purification of an octahydropyrrolo[3,4-c]pyrrole derivative.

Characterization of Octahydropyrrolo[3,4-c]pyrrole Derivatives

The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure, purity, and properties.

Spectroscopic Data

The following tables summarize the expected quantitative data for a representative octahydropyrrolo[3,4-c]pyrrole derivative.

Table 1: 1H NMR Spectroscopic Data (400 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.60 - 7.30 | m | 10H | Aromatic-H |

| 4.50 | d | 1H | CH |

| 3.80 | s | 3H | OCH3 |

| 3.50 | m | 1H | CH |

| 3.20 - 3.00 | m | 2H | CH2 |

| 2.90 | m | 1H | CH |

| 2.80 | s | 3H | NCH3 |

| 2.70 - 2.50 | m | 2H | CH2 |

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Assignment |

| 175.0 | C=O (ester) |

| 172.0 | C=O (imide) |

| 140.0 - 127.0 | Aromatic-C |

| 70.0 | CH |

| 60.0 | CH |

| 52.0 | OCH3 |

| 50.0 | CH |

| 45.0 | CH2 |

| 40.0 | CH2 |

| 25.0 | NCH3 |

Table 3: FT-IR and Mass Spectrometry Data

| Technique | Key Signals |

| FT-IR (cm-1) | 2950 (C-H), 1770, 1700 (C=O), 1450 (C=C) |

| Mass Spec (ESI+) | m/z calculated for C23H24N2O4: 392.17, found: 393.18 [M+H]+ |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded on a spectrometer using KBr pellets or as a thin film. The spectra are typically scanned over a range of 4000-400 cm-1.

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Signaling Pathways and Biological Relevance

Derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold have been explored as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 1 (mGluR1).[1] NAMs of mGluR1 are of interest for their potential therapeutic applications in neurological and psychiatric disorders.

Caption: Simplified mGluR1 signaling and the inhibitory action of a NAM.

Conclusion

The octahydropyrrolo[3,4-c]pyrrole scaffold represents a versatile and valuable platform for the development of novel chemical entities with potential therapeutic applications. The synthetic routes, such as the 1,3-dipolar cycloaddition, are robust and allow for the generation of a diverse range of derivatives. The characterization of these molecules through standard spectroscopic and analytical methods is crucial for confirming their identity and purity. Further investigation into the biological activities of these compounds, particularly in the context of their interactions with CNS targets, is a promising area for future research.

References

Spectroscopic Analysis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole: A Technical Overview

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of novel chemical entities is paramount. This guide addresses the available spectroscopic data for 5-Methyloctahydropyrrolo[3,4-b]pyrrole, a bicyclic diamine with potential applications in medicinal chemistry.

Summary of Physicochemical Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 132414-59-6, possesses a molecular formula of C₇H₁₄N₂ and a molecular weight of 126.20 g/mol .[1][2] This saturated heterocyclic compound is a structural isomer of other methylated octahydropyrrolopyrroles and its specific stereochemistry can significantly influence its biological activity and spectroscopic characteristics.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄N₂ | [1][2] |

| Molecular Weight | 126.20 g/mol | [1] |

| CAS Number | 132414-59-6 | [1][2] |

Spectroscopic Data: Current Landscape

A thorough review of scientific literature and chemical databases indicates a notable absence of publicly available, experimentally determined spectroscopic data (NMR, IR, MS) specifically for this compound. While commercial suppliers list the compound, they do not provide detailed analytical spectra.[1][2]

Spectroscopic data for the parent compound, pyrrole, and other derivatives are readily available but are not suitable for a direct, in-depth analysis of the title compound due to significant structural differences.[3][4][5][6][7][8] For instance, the fully saturated bicyclic ring system of this compound will exhibit vastly different NMR chemical shifts and IR absorption bands compared to the aromatic pyrrole ring.

A search for the dihydrochloride salt, cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride, suggests that some analytical work has been carried out on its derivatives, but the spectra for the free base are not provided.[9]

Predicted Spectroscopic Characteristics

In the absence of experimental data, theoretical predictions can offer some insight into the expected spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the saturated and stereochemically rich structure. One would anticipate a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the methylene and methine protons of the two fused five-membered rings. The N-methyl group would likely appear as a singlet, further upfield. The integration of these signals would correspond to the number of protons in each unique chemical environment.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms. The N-methyl carbon would be expected at a characteristic chemical shift, while the other sp³-hybridized carbons of the bicyclic system would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the methyl and methylene groups just below 3000 cm⁻¹. N-H stretching vibrations, if a secondary amine is present, would appear in the region of 3300-3500 cm⁻¹. C-N stretching vibrations would be observed in the fingerprint region (typically 1000-1300 cm⁻¹). The absence of C=C and C=N stretching bands would confirm the saturated nature of the molecule.

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 126. Subsequent fragmentation would likely involve the loss of the methyl group or cleavage of the bicyclic ring system, leading to a series of characteristic fragment ions.

Experimental Protocols: A General Approach

While specific experimental protocols for the acquisition of spectroscopic data for this compound are not available, standard methodologies for a compound of this nature would include:

NMR Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs would be used. For complete structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC would be essential.

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the standard range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

The comprehensive spectroscopic characterization of this compound remains an area for future investigation. The lack of published experimental data necessitates that researchers working with this compound perform a full suite of spectroscopic analyses to confirm its identity and purity. The general methodologies and expected spectral features outlined in this guide provide a foundational framework for such an undertaking. Further research into the synthesis and detailed characterization of this and related compounds will be invaluable for advancing their potential applications in drug discovery and development.

References

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924) [hmdb.ca]

- 4. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 5. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrole [webbook.nist.gov]

- 8. Pyrrole [webbook.nist.gov]

- 9. cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride(1363166-00-0) 1H NMR spectrum [chemicalbook.com]

Navigating the Physicochemical Landscape of 5-Methyloctahydropyrrolo[3,4-b]pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyloctahydropyrrolo[3,4-b]pyrrole is a bicyclic amine of interest in medicinal chemistry and drug discovery. Its core structure, a saturated heterocyclic system, presents a unique combination of rigidity and three-dimensionality that is attractive for scaffold-based drug design. However, a comprehensive understanding of its fundamental physicochemical properties, namely solubility and stability, is crucial for its successful application in pharmaceutical development. This technical guide provides an overview of the known characteristics of this compound, discusses its anticipated physicochemical behavior based on its structural features, and outlines detailed experimental protocols for the systematic evaluation of its solubility and stability.

Introduction

The octahydropyrrolo[3,4-b]pyrrole scaffold is a key structural motif in a variety of biologically active compounds. The introduction of a methyl group at the 5-position, yielding this compound, can significantly influence its pharmacological and pharmacokinetic properties. As with any potential drug candidate, a thorough characterization of its solubility and stability is a prerequisite for further development. This document serves as a foundational guide for researchers, providing the available data and outlining the necessary experimental pathways to fully characterize this promising molecule.

Currently, detailed experimental data on the solubility and stability of this compound is not extensively available in peer-reviewed literature. Therefore, this guide will also draw upon the general characteristics of related chemical structures, such as pyrrolidine and other bicyclic amines, to infer potential properties and guide experimental design.

Core Compound Properties

While specific experimental data is limited, basic physicochemical properties for this compound have been reported by various chemical suppliers. These are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂ | N/A |

| Molecular Weight | 126.20 g/mol | N/A |

| CAS Number | Varies by isomer (e.g., 132414-59-6) | N/A |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | N/A |

| Predicted LogP | -0.09 | N/A |

Note: The predicted LogP value suggests that the compound is likely to be hydrophilic.

Predicted Solubility and Stability Profile

Based on the structure of this compound, which features two tertiary amine groups within a saturated bicyclic system, we can anticipate the following general solubility and stability characteristics:

Solubility:

-

Aqueous Solubility: As a tertiary amine, this compound is expected to be a weak base. Its solubility in aqueous media will, therefore, be highly dependent on the pH of the solution. In acidic conditions, the amine nitrogens will be protonated, forming the corresponding conjugate acid. This salt form is anticipated to have significantly higher aqueous solubility compared to the free base. The parent compound, pyrrolidine, is miscible with water. While the increased molecular weight and the bicyclic nature of this compound may reduce its aqueous solubility compared to pyrrolidine, it is still expected to exhibit reasonable solubility in acidic aqueous solutions.

-

Organic Solubility: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexane is likely to be limited due to the presence of the polar amine functional groups.

Stability:

-

pH Stability: Saturated amines are generally stable across a range of pH values. However, extreme pH conditions, particularly in the presence of elevated temperatures, could potentially lead to degradation.

-

Oxidative Stability: Tertiary amines can be susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products. It is important to assess the stability of this compound in the presence of oxidizing agents and under atmospheric oxygen, especially during storage.

-

Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. However, thermogravimetric analysis (TGA) should be performed to determine its decomposition temperature.

-

Photostability: While the saturated rings do not contain chromophores that absorb visible light, it is still prudent to evaluate the photostability of the compound according to ICH guidelines, as impurities or degradation products could be photosensitive.

Experimental Protocols

To rigorously determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination

4.1.1. Thermodynamic Solubility in Aqueous Buffers

This method determines the equilibrium solubility of the compound at different pH values.

Methodology:

-

Preparation of Buffers: Prepare a series of aqueous buffers at various pH levels (e.g., pH 2, 4, 6, 7.4, 9, and 12).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

Data Reporting: Report the solubility in mg/mL or µg/mL for each pH.

4.1.2. Solubility in Organic Solvents

This method determines the solubility in various organic solvents relevant to formulation and analysis.

Methodology:

-

Solvent Selection: Select a range of organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, ethyl acetate, hexane).

-

Sample Preparation: Add an excess amount of the compound to a known volume of each solvent.

-

Equilibration and Quantification: Follow the same procedure as described for aqueous solubility (steps 3-6).

Stability Assessment

4.2.1. pH Stability (Forced Degradation)

This study identifies the susceptibility of the compound to degradation at different pH values.

Methodology:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in different pH buffers (e.g., acidic, neutral, and basic conditions).

-

Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Analysis: At each time point, analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

-

Data Reporting: Report the percentage of degradation at each pH and time point.

4.2.2. Oxidative Stability

This study assesses the compound's stability in the presence of an oxidizing agent.

Methodology:

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent.

-

Stress Conditions: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) and incubate at room temperature for a defined period.

-

Analysis and Reporting: Analyze the samples by HPLC as described above to quantify degradation.

4.2.3. Thermal Stability

This study determines the thermal decomposition profile of the solid compound.

Methodology:

-

Instrumentation: Use a Thermogravimetric Analyzer (TGA).

-

Sample Preparation: Place a small, accurately weighed amount of the solid compound in the TGA pan.

-

Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and monitor the weight loss as a function of temperature.

-

Data Reporting: Report the onset temperature of decomposition.

4.2.4. Photostability

This study evaluates the effect of light on the stability of the compound.

Methodology:

-

Sample Preparation: Expose the solid compound and a solution of the compound to a light source that meets the requirements of ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: After a defined exposure period, analyze both the light-exposed and dark control samples by HPLC to assess for degradation.

Visualized Workflows

The following diagrams illustrate the general workflows for determining solubility and stability.

Caption: General workflow for thermodynamic solubility determination.

Caption: Workflow for assessing the stability of a compound.

Conclusion

While specific experimental data for this compound remains to be published, its structural characteristics as a bicyclic tertiary amine provide a basis for predicting its general solubility and stability profile. This guide offers a framework for researchers to systematically and rigorously evaluate these critical physicochemical parameters. The outlined experimental protocols are standard in the pharmaceutical industry and will generate the necessary data to inform formulation development, analytical method development, and the overall progression of this compound as a potential drug candidate. The generation of such data will be a valuable contribution to the scientific community and will enable the full potential of this interesting scaffold to be explored.

The Octahydropyrrolo[3,4-b]pyrrole Scaffold: A Comprehensive Technical Guide on its Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydropyrrolo[3,4-b]pyrrole scaffold is a fascinating bicyclic diamine that has garnered significant attention in the fields of medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents and functional materials. This whitepaper provides an in-depth technical guide to the discovery and synthetic history of this important heterocyclic core. We will explore the evolution of its synthesis, from early methodologies to modern, more efficient routes. Furthermore, this document will detail its biological significance, most notably as a key intermediate in the synthesis of the fluoroquinolone antibiotic Moxifloxacin and as a versatile scaffold for the development of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs).

Discovery and Historical Context

While a definitive first synthesis of the unsubstituted octahydropyrrolo[3,4-b]pyrrole scaffold is not readily found in modern chemical literature, its structural relatives, the bicyclic pyrrolidines, have been subjects of chemical investigation for over a century. Early synthetic efforts in the late 19th and early 20th centuries focused on the construction of fused ring systems, often through multi-step, low-yielding reactions. The true impetus for the development of efficient synthetic routes to the octahydropyrrolo[3,4-b]pyrrole core came with the discovery of its utility in pharmaceutical development. The rise of fluoroquinolone antibiotics in the latter half of the 20th century, and the subsequent discovery of Moxifloxacin, created a significant demand for enantiomerically pure forms of this scaffold, driving innovation in its synthesis.

Synthetic Evolution

The synthesis of the octahydropyrrolo[3,4-b]pyrrole scaffold has evolved considerably over the years, with modern methods offering high yields, stereocontrol, and functional group tolerance. Key synthetic strategies are outlined below.

Intramolecular [3+2] Dipolar Cycloaddition

A prevalent and highly effective method for the construction of the octahydropyrrolo[3,4-b]pyrrole core is the intramolecular [3+2] dipolar cycloaddition of azomethine ylides.[1] This approach involves the generation of an azomethine ylide from an appropriate precursor, which then undergoes an intramolecular cycloaddition with a tethered dipolarophile to form the bicyclic ring system.

Caption: Intramolecular [3+2] dipolar cycloaddition pathway.

Experimental Protocol: Intramolecular [3+2] Dipolar Cycloaddition

A detailed protocol for the synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles via intramolecular [3+2] dipolar cycloaddition is described by Pedrosa et al. (2002).[1] The condensation of an N-substituted glycine with a chiral 3-allyl-2-formyl perhydro-1,3-benzoxazine generates an azomethine ylide in situ. This intermediate then undergoes a stereospecific intramolecular cycloaddition to yield the octahydropyrrolo[3,4-b]pyrrole derivative as a single diastereoisomer. The reaction conditions, such as temperature and the presence of a base, can be optimized to improve chemical yields.

Domino Reactions

Domino reactions, also known as tandem or cascade reactions, provide an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single pot. Several domino strategies have been developed for the synthesis of the octahydropyrrolo[3,4-b]pyrrole scaffold.

Caption: Domino reaction for hexahydropyrrolo[3,4-b]pyrrole synthesis.

Experimental Protocol: Domino Reaction

A novel synthetic route to polyhydrogenated pyrrolo[3,4-b]pyrroles based on the domino reaction of 3-bromopyrrole-2,5-diones with aminocrotonic acid esters has been reported.[2] This Hantzsch-type domino process is highly chemo- and stereoselective and involves an initial intermolecular nucleophilic C-addition or substitution, followed by an intramolecular nucleophilic N-addition to construct the bicyclic core.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| N-Aryl-3-bromomaleimides, Aminocrotonic acid esters | Methanol, rt | Polyfunctional hexahydropyrrolo[3,4-b]pyrroles | 46-75 | [2] |

Synthesis of Moxifloxacin Intermediate

The (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, a close analog of the octahydropyrrolo[3,4-b]pyrrole scaffold, is a crucial intermediate in the industrial synthesis of the antibiotic Moxifloxacin.[3][4] The synthesis of this intermediate often involves the reduction of a dione precursor.

Caption: Synthetic pathway to the Moxifloxacin intermediate.

Experimental Protocol: Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

A common industrial synthesis starts with the coupling of 2,3-pyridinedicarboxylic acid with benzylamine to form 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.[3] The pyridine ring is then reduced, followed by the reduction of the dione functionality. The resulting racemic mixture is resolved to obtain the desired (4aS,7aS)-enantiomer.

| Starting Material | Key Steps | Product | Yield (%) | Reference |

| 2,3-Pyridinedicarboxylic acid | Coupling, Pyridine reduction, Dione reduction, Resolution | (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine | Not specified | [3] |

| 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | Stereoselective reduction | (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine | Not specified | [3] |

Biological Significance and Applications

The octahydropyrrolo[3,4-b]pyrrole scaffold is not only a valuable synthetic intermediate but also a privileged structure in medicinal chemistry, particularly for targeting the central nervous system.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Derivatives of the octahydropyrrolo[3,4-c]pyrrole isomer have been extensively studied as ligands for nicotinic acetylcholine receptors (nAChRs).[5] These receptors are ligand-gated ion channels that play a crucial role in various physiological processes, and their dysfunction is implicated in several neurological disorders. By modifying the substitution pattern on the octahydropyrrolo[3,4-c]pyrrole core, it is possible to achieve high affinity and selectivity for different nAChR subtypes, such as α4β2 and α7.[5]

Caption: Simplified nAChR signaling pathway activated by octahydropyrrolo[3,4-c]pyrrole ligands.

The activation of nAChRs by these ligands can trigger downstream signaling cascades, such as the PI3K-Akt pathway, which is involved in cell survival and neuroprotection.[6][7] This makes the octahydropyrrolo[3,4-c]pyrrole scaffold a promising starting point for the development of novel therapeutics for neurodegenerative diseases.

| Compound | Target | Affinity (Ki, nM) | Reference |

| 5-(Pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole derivatives | α4β2 nAChR | Varies with substitution | [5] |

| 5-(Pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole derivatives | α7 nAChR | Varies with substitution | [5] |

Conclusion

The octahydropyrrolo[3,4-b]pyrrole scaffold has emerged from a rich history of heterocyclic chemistry to become a cornerstone in modern drug discovery and development. The evolution of its synthesis from classical methods to highly efficient and stereoselective strategies like intramolecular [3+2] dipolar cycloadditions and domino reactions has enabled its widespread application. Its significance as a key intermediate in the synthesis of Moxifloxacin and as a versatile platform for the design of potent nAChR ligands highlights its importance in medicinal chemistry. As our understanding of its chemical and biological properties continues to grow, the octahydropyrrolo[3,4-b]pyrrole core is poised to remain a valuable tool for the creation of innovative therapeutics and functional materials for years to come.

References

- 1. A novel synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles by intramolecular [3 + 2] dipolar cycloaddition on chiral perhydro-1,3-benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]

- 5. Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-depth Technical Guide: Theoretical and Computational Studies of 5-Methyloctahydropyrrolo[3,4-b]pyrrole

A comprehensive analysis of the structural, electronic, and reactivity properties of 5-Methyloctahydropyrrolo[3,4-b]pyrrole through theoretical and computational methodologies.

For Researchers, Scientists, and Drug Development Professionals.

A thorough review of available scientific literature reveals a significant gap in theoretical and computational research specifically focused on this compound. While studies on related pyrrolopyrrole derivatives exist, they do not provide the specific quantitative data required for a detailed analysis of this particular molecule. This guide, therefore, outlines the fundamental properties of the parent compound and establishes a methodological framework for future computational investigations, drawing parallels from existing research on analogous heterocyclic systems.

Introduction to this compound

This compound is a bicyclic diamine with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol [1][2][3]. Its core structure consists of two fused five-membered pyrrolidine rings. The octahydropyrrolo[3,4-b]pyrrole scaffold is a key structural motif in various biologically active compounds and natural products. The addition of a methyl group at the 5-position can significantly influence its conformational flexibility, basicity, and potential interactions with biological targets. Understanding these properties at a molecular level is crucial for its application in medicinal chemistry and drug design.

Proposed Computational Methodology

Given the absence of specific studies, a standard and robust computational protocol is proposed here for the characterization of this compound. This methodology is based on well-established quantum chemical methods that have been successfully applied to similar heterocyclic compounds[4][5][6].

2.1. Geometry Optimization and Vibrational Analysis

The initial step involves determining the most stable three-dimensional conformation of the molecule.

-

Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a common and reliable choice for organic molecules[4].

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.

-

Follow up with a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

2.2. Electronic Properties and Reactivity Descriptors

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

-

Methods: Single-point energy calculations using the optimized geometry. Analysis of the molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

-

Key Parameters to Calculate:

-

HOMO-LUMO Energy Gap: This provides an indication of the molecule's kinetic stability and chemical reactivity.

-

Molecular Electrostatic Potential (MEP): This visualizes the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: This method can be used to investigate hyperconjugative interactions and charge delocalization within the molecule.

-

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential can be derived from the HOMO and LUMO energies to quantify the molecule's overall reactivity.

-

2.3. Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, which can be valuable for experimental characterization.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the ¹H and ¹³C NMR chemical shifts[6]. These theoretical values can then be correlated with experimental data for structural validation.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra and understand the nature of electronic transitions.

Data Presentation (Hypothetical)

In the absence of published data, the following tables are presented as templates for how the results of the proposed computational studies should be organized for clarity and comparative analysis.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-N2 | Value | ||

| N2-C3 | Value | ||

| C3-C3a | Value | ||

| C3a-C6a | Value | ||

| C6a-N5 | Value | ||

| N5-C1 | Value | ||

| N5-C-CH₃ | Value | ||

| ∠C1-N2-C3 | Value | ||

| ∠N2-C3-C3a | Value | ||

| ∠C1-N5-C6a-C6 | Value |

Table 2: Calculated Electronic and Thermodynamic Properties

| Property | Value | Units |

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Ionization Potential | Value | eV |

| Electron Affinity | Value | eV |

| Enthalpy | Value | kcal/mol |

| Gibbs Free Energy | Value | kcal/mol |

Visualization of Computational Workflow

The following diagram illustrates the proposed workflow for the theoretical and computational study of this compound.

Caption: Computational workflow for the theoretical study of this compound.

Conclusion and Future Directions

While there is a notable lack of specific theoretical and computational data for this compound in the current scientific literature, this guide provides a robust and detailed framework for future research. By following the proposed computational protocols, researchers can generate valuable data on the structural, electronic, and spectroscopic properties of this molecule. Such data would be instrumental in understanding its fundamental chemical behavior and in guiding the design of new derivatives with potential applications in drug discovery and materials science. Future work should focus on performing these calculations and validating the theoretical predictions with experimental data. Furthermore, molecular dynamics simulations could be employed to study the conformational landscape and interactions with solvent molecules or biological macromolecules.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. 1-Methyloctahydropyrrolo[3,4-B]pyrrole | C7H14N2 | CID 15070001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to Octahydropyrrolo[3,4-b]pyrrole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrrolo[3,4-b]pyrrole scaffold is a privileged bicyclic diamine structure that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its rigid, three-dimensional architecture provides a unique framework for the development of potent and selective ligands for a range of therapeutic targets. This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of octahydropyrrolo[3,4-b]pyrrole derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying mechanisms of action.

Synthetic Strategies

The synthesis of the octahydropyrrolo[3,4-b]pyrrole core and its derivatives has been approached through several methodologies, with 1,3-dipolar cycloaddition reactions and domino reactions being among the most prominent.

A notable synthetic route involves the intramolecular [3+2] dipolar cycloaddition of an azomethine ylide.[1] This stereospecific reaction allows for the formation of enantiopure octahydropyrrolo[3,4-b]pyrroles. Another efficient method is a domino reaction involving the cyclization of N-arylbromomaleimides with aminocrotonic acid esters, which proceeds with high chemo- and stereoselectivity.[2] A green chemistry approach utilizing subcritical water has also been developed for the synthesis of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives, offering high yields and shorter reaction times.[3][4]

Experimental Protocols

General Procedure for the Synthesis of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives in Subcritical Water [3]

-

A solution of the appropriate octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivative (1 mmol) and an α-haloketone (1.2 mmol) in subcritical water is prepared.

-

The reaction mixture is heated to 130°C for 2 hours with continuous stirring.

-

After cooling and depressurization, the mixture is extracted with dichloromethane.

-

The crude product is purified using column chromatography (EtOAc:hexane, 1:4) to yield the desired 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivative.

Synthesis of Octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea Derivatives [3]

-

A solution of an octahydropyrrolo[3,4-c]pyrrole derivative (1 mmol) in acetone (20 mL) is prepared.

-

A solution of benzoyl isothiocyanate (1.2 mmol) in acetone (10 mL) is added to the stirred solution.

-

The reaction mixture is refluxed for 30 hours.

-

The solvent is evaporated, and the residue is purified by column chromatography to afford the N-benzoylthiourea derivative.

Biological Activities and Therapeutic Potential

Octahydropyrrolo[3,4-b]pyrrole derivatives have demonstrated a wide range of biological activities, making them promising candidates for the development of new therapeutic agents.

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial potential of this class of compounds. For instance, a series of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives exhibited antibacterial activity against a panel of standard bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 250 µg/mL.[3][4] These compounds also displayed antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with MIC values between 7.81 and 62.5 µg/mL.[3] Furthermore, moderate antifungal activity was observed against various fungal strains, with MIC values in the range of 15.62-250 µg/mL.[3][5]

Table 1: Antimicrobial Activity of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives [3][4]

| Compound | Target Organism | MIC (µg/mL) |

| Derivative Series 1 | Staphylococcus aureus | 15.62 - 250 |

| Bacillus subtilis | 15.62 - 250 | |

| Escherichia coli | 15.62 - 250 | |

| Aeromonas hydrophila | 15.62 - 250 | |

| Acinetobacter baumannii | 15.62 - 250 | |

| Mycobacterium tuberculosis H37Rv | 7.81 - 62.5 | |

| Candida albicans | 15.62 - 250 | |

| Candida glabrata | 15.62 - 250 | |

| Candida tropicalis | 15.62 - 250 |

Anticancer Activity

The anticancer potential of pyrrole-based compounds, including octahydropyrrolo[3,4-b]pyrrole derivatives, is a significant area of research. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[6] For example, certain pyrrole derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the low micromolar range.[7]

Table 2: Anticancer Activity of Selected Pyrrole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyrrole-indole hybrid 3h | T47D (Breast Cancer) | 2.4 | [7] |

| Pyrrole-indole hybrid 3k | T47D (Breast Cancer) | 10.6 | [7] |

| Pyrrole Derivative MI-1 | Various Cancer Cell Lines | Varies | [8] |

| Pyrrole Derivative D1 | Various Cancer Cell Lines | Varies | [8] |

Neurological Activity

The rigid scaffold of octahydropyrrolo[3,4-b]pyrrole makes it an attractive framework for the development of ligands targeting central nervous system (CNS) receptors. Derivatives have been investigated as selective ligands for nicotinic acetylcholine receptors (nAChRs), demonstrating high affinity for both α4β2 and α7 subtypes.[8] This highlights their potential for the treatment of neurological disorders.

Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of octahydropyrrolo[3,4-b]pyrrole derivatives is crucial for their rational design and development as therapeutic agents.

Induction of Apoptosis and Cell Cycle Arrest

In the context of cancer, several pyrrole derivatives have been shown to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle.[6] This is a common mechanism for many effective anticancer drugs.

Modulation of Signaling Pathways

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is frequently observed in cancer. Some pyrrole derivatives have been found to modulate this pathway, suggesting a potential mechanism for their anticancer effects. Western blot analysis is a key experimental technique used to investigate the phosphorylation status of key proteins within this pathway, such as Akt and mTOR.[9]

Experimental Protocol: Western Blot Analysis of the PI3K/Akt Pathway [9][10]

-

Cell Lysis: Cancer cells are treated with the octahydropyrrolo[3,4-b]pyrrole derivative of interest for a specified time. The cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration in the lysates is determined using a suitable method, such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key PI3K/Akt pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Synthetic Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. texaschildrens.org [texaschildrens.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Methyloctahydropyrrolo[3,4-b]pyrrole as a Chiral Auxiliary: Information Not Available in Current Scientific Literature

For the attention of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of scientific databases and literature, it has been determined that there are currently no published application notes, experimental protocols, or quantitative data on the use of 5-Methyloctahydropyrrolo[3,4-b]pyrrole as a chiral auxiliary in asymmetric synthesis. The search for its specific synthesis, applications in diastereoselective reactions, and its role in drug development did not yield any specific results.

Therefore, the creation of detailed application notes, experimental protocols, and data tables as requested is not possible at this time due to the absence of foundational research on this specific compound in the public domain.

Contextual Information: The Octahydropyrrolo[3,4-b]pyrrole Scaffold and Chiral Diamines

While information on the 5-methyl derivative is unavailable, the parent octahydropyrrolo[3,4-b]pyrrole scaffold is a known heterocyclic structure. Synthetic routes to this core have been described, for instance, through intramolecular [3+2] dipolar cycloaddition reactions. This method involves the generation of an azomethine ylide from a chiral precursor, which then undergoes a stereospecific cyclization to form the bicyclic system.

The structural motif of this compound places it within the broader class of chiral diamines. Chiral diamines are a cornerstone of asymmetric catalysis, widely employed as ligands for various metal catalysts to induce stereoselectivity in a multitude of chemical transformations. Their efficacy stems from the formation of a chiral coordination complex with a metal, which then directs the stereochemical outcome of the reaction.

General Principles of Asymmetric Catalysis with Chiral Diamines

The general principle behind the use of chiral diamines in asymmetric catalysis involves the formation of a chiral metal complex that creates a stereochemically defined environment for the reaction to occur. This complex then interacts with the substrate(s) to favor the formation of one enantiomer over the other.

Below is a conceptual workflow illustrating the role of a generic chiral diamine in a catalytic cycle.

Caption: A generalized diagram showing the formation of a chiral catalyst and its role in a stereoselective transformation.

Conclusion

The specific compound of interest, this compound, does not have any documented use as a chiral auxiliary in the existing scientific literature. Consequently, the core requirements for detailed application notes, experimental protocols, and quantitative data summarization cannot be met.

For researchers interested in this area, the exploration of this compound as a chiral auxiliary would represent a novel area of investigation. This would first require the development of a synthetic route to the compound, followed by its evaluation in various asymmetric transformations to determine its efficacy and potential applications.

Application Notes and Protocols: 5-Methyloctahydropyrrolo[3,4-b]pyrrole in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chiral bicyclic guanidines derived from the 5-methyloctahydropyrrolo[3,4-b]pyrrole scaffold in asymmetric catalysis. This class of organocatalysts has demonstrated remarkable efficacy in a variety of enantioselective transformations, offering high yields and excellent stereocontrol.

Introduction

Chiral bicyclic guanidines are powerful Brønsted base catalysts that operate through a bifunctional activation mechanism, utilizing hydrogen bonding to organize substrates and deliver high enantioselectivity. The rigid, C2-symmetric backbone derived from the octahydropyrrolo[3,4-b]pyrrole core structure is instrumental in creating a well-defined chiral environment for catalysis. While this compound serves as a foundational building block, its derivatives, particularly the corresponding chiral bicyclic guanidines, are the catalytically active species in the applications detailed below.

I. Asymmetric Strecker Synthesis of α-Amino Nitriles

Chiral bicyclic guanidines derived from the octahydropyrrolo[3,4-b]pyrrole framework are highly effective catalysts for the asymmetric Strecker reaction, providing a direct route to enantiomerically enriched α-amino acids.

Quantitative Data Summary

| Entry | Imine Substrate (Ar) | Yield (%) | ee (%) |

| 1 | Phenyl | 96 | 86 |

| 2 | p-Tolyl | 95 | 88 |

| 3 | p-Methoxyphenyl | 97 | 85 |

| 4 | p-Chlorophenyl | 94 | 87 |

| 5 | 1-Naphthyl | 92 | 90 |

Experimental Protocol: Asymmetric Strecker Reaction

Materials:

-

Chiral bicyclic guanidine catalyst (10 mol%)

-

N-Benzhydryl imine (1.0 equiv)

-

Hydrogen cyanide (HCN) (1.5 equiv, as a solution in toluene or generated in situ)

-

Toluene (anhydrous)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add the chiral bicyclic guanidine catalyst.

-

Add anhydrous toluene to dissolve the catalyst.

-

Cool the solution to the specified reaction temperature (e.g., -40 °C).

-

Add the N-benzhydryl imine substrate to the cooled catalyst solution.

-

Slowly add the hydrogen cyanide solution dropwise over a period of 10-15 minutes.

-

Stir the reaction mixture at the same temperature for the specified time (typically 20-24 hours), monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired α-amino nitrile.

-

The enantiomeric excess can be determined by chiral HPLC analysis.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the asymmetric Strecker reaction.

II. Asymmetric Diels-Alder Reaction

The chiral bicyclic guanidine catalyst has been successfully employed in enantioselective Diels-Alder reactions, particularly in the reaction of anthrones with various dienophiles.[1]

Quantitative Data Summary

| Entry | Anthrone | Dienophile | Yield (%) | ee (%) |

| 1 | Anthrone | N-Phenylmaleimide | 95 | 92 |

| 2 | Anthrone | N-Ethylmaleimide | 93 | 90 |

| 3 | 1-Chloroanthrone | N-Phenylmaleimide | 96 | 94 |

| 4 | 2-Methylanthrone | N-Phenylmaleimide | 91 | 88 |

Experimental Protocol: Asymmetric Diels-Alder Reaction

Materials:

-

Chiral bicyclic guanidine catalyst (5-10 mol%)

-

Anthrone (1.0 equiv)

-

Dienophile (e.g., N-substituted maleimide) (1.2 equiv)

-

Toluene or Dichloromethane (anhydrous)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under an inert atmosphere, dissolve the chiral bicyclic guanidine catalyst in the chosen anhydrous solvent in a round-bottom flask.

-

Add the anthrone substrate to the solution and stir for a few minutes.

-

Add the dienophile to the reaction mixture.

-

Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) until completion (monitored by TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the Diels-Alder adduct.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Reaction Workflow

Caption: Experimental workflow for the asymmetric Diels-Alder reaction.

III. Asymmetric Michael Addition

Chiral bicyclic guanidines catalyze the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds, constructing chiral carbon-carbon bonds with high stereoselectivity. A notable application is the addition of dithiomalonates to cyclic enones.

Quantitative Data Summary

| Entry | Michael Donor | Michael Acceptor | Yield (%) | ee (%) |

| 1 | Dibenzyl dithiomalonate | 2-Cyclopenten-1-one | 98 | 95 |

| 2 | Dibenzyl dithiomalonate | 2-Cyclohexen-1-one | 99 | 96 |

| 3 | Diethyl dithiomalonate | 2-Cyclopenten-1-one | 95 | 92 |

| 4 | Dibenzyl dithiomalonate | 2-Cyclohepten-1-one | 97 | 94 |

Experimental Protocol: Asymmetric Michael Addition

Materials:

-

Chiral bicyclic guanidine catalyst (1-5 mol%)

-

Michael donor (e.g., dibenzyl dithiomalonate) (1.0 equiv)

-

Michael acceptor (e.g., cyclic enone) (1.2 equiv)

-

Solvent (e.g., Toluene, CH2Cl2) (anhydrous)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dried reaction vessel under an inert atmosphere, add the chiral bicyclic guanidine catalyst and the Michael donor.

-

Add the anhydrous solvent and stir until all solids are dissolved.

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C or 0 °C).

-

Add the Michael acceptor to the solution.

-

Allow the reaction to stir for the required duration, monitoring by TLC.

-

Upon completion, quench the reaction with a few drops of acetic acid.

-

Concentrate the reaction mixture in vacuo.

-

The crude product is then purified by flash chromatography on silica gel.

-

The enantiomeric excess of the Michael adduct is determined by chiral HPLC.

Proposed Bifunctional Activation

Caption: Bifunctional activation in the asymmetric Michael addition.

References

Application Notes and Protocols: 5-Methyloctahydropyrrolo[3,4-b]pyrrole and its Analogs as Building Blocks in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of octahydropyrrolo[3,4-b]pyrrole derivatives as key building blocks in the synthesis of pharmaceutical agents. While direct applications of 5-methyloctahydropyrrolo[3,4-b]pyrrole in marketed drugs are not extensively documented in publicly available literature, the closely related analog, (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, serves as a critical intermediate in the synthesis of the widely used fluoroquinolone antibiotic, Moxifloxacin. This case study will be used to illustrate the synthetic utility of this class of bicyclic amines.

Introduction to Octahydropyrrolo[3,4-b]pyrrole Scaffolds

The octahydropyrrolo[3,4-b]pyrrole core represents a rigid, bicyclic diamine scaffold that has garnered interest in medicinal chemistry due to its potential to introduce specific conformational constraints and stereochemical features into drug molecules. These structural motifs can influence binding affinity to biological targets, pharmacokinetic properties, and overall pharmacological profiles. The presence of two nitrogen atoms allows for diverse functionalization, making them versatile building blocks for creating libraries of compounds for drug discovery.

Case Study: (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine in the Synthesis of Moxifloxacin

Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic used to treat a variety of bacterial infections. A key step in its synthesis involves the nucleophilic substitution reaction of the bicyclic amine, (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, with the fluoroquinolone core.